Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
Description
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride (CAS: 1820575-47-0) is a bicyclic amine derivative featuring a tert-butyl carbamate group and a hydrochloride salt. Its molecular formula is C₁₂H₂₃ClN₂O₂, with a molecular weight of 262.78 g/mol . While specific purity and storage data are unavailable, its structural analogs highlight its relevance in medicinal chemistry for modulating solubility, stability, and bioactivity.
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;/h9-10,13H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBLXZTXBHYFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and a dienophile offers a stereocontrolled route to the bicyclic system. For example, reacting furan derivatives with maleimides under thermal conditions generates the bicyclic scaffold.
Typical Conditions :
-
Diene : 1,3-Butadiene derivatives.
-
Dienophile : Maleic anhydride or substituted maleimides.
-
Catalyst : Lewis acids (e.g., aluminum chloride) or thermal activation (100–150°C).
-
Solvent : Toluene or xylene.
Yield : 60–75%, depending on substituent steric effects.
Table 1: Diels-Alder Reaction Optimization
| Dienophile | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Maleic anhydride | 120 | None | 65 |
| N-Methylmaleimide | 100 | AlCl₃ | 72 |
| Dichloromaleimide | 150 | BF₃·OEt₂ | 68 |
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of the bicyclic structure from diene precursors. This method is advantageous for its mild conditions and functional group tolerance.
Procedure :
-
Dissolve diene precursor (e.g., 1,7-diene) in dichloromethane.
-
Add Grubbs 2nd-generation catalyst (5 mol%).
-
Stir under nitrogen at 40°C for 12–24 hours.
Yield : 70–85%, with minimal byproducts.
Table 2: RCM Performance with Catalysts
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Grubbs 2nd Gen | 18 | 82 |
| Hoveyda-Grubbs | 24 | 78 |
| Schrock Catalyst | 12 | 75 |
Boc Protection of the Amine Group
After forming the diazabicyclic core, the tertiary amine is protected with a Boc group to prevent undesired side reactions during subsequent steps.
Boc Anhydride Method
Reagents :
-
Boc₂O (tert-butyl dicarbonate).
-
Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Procedure :
-
Dissolve the bicyclic diamine (1 eq) in anhydrous DCM.
-
Add TEA (2 eq) and Boc₂O (1.2 eq) at 0°C.
-
Warm to room temperature and stir for 6–12 hours.
Work-Up :
-
Wash with 1M HCl (remove excess TEA).
-
Dry over Na₂SO₄ and concentrate.
Yield : 85–90%.
Table 3: Boc Protection Efficiency
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 8 | 88 |
| DMAP | THF | 6 | 92 |
| Pyridine | AcCN | 12 | 80 |
Alternative Boc-Cl Route
For moisture-sensitive substrates, Boc-Cl (tert-butyl chloroformate) may be preferred.
Conditions :
-
Boc-Cl (1.1 eq), TEA (2.5 eq), DCM, 0°C to RT.
-
Reaction time: 4–6 hours.
Yield : 80–85%.
Hydrochloride Salt Formation
The final step involves converting the Boc-protected amine to its hydrochloride salt for improved stability.
HCl Gas Method
Procedure :
-
Dissolve the Boc-protected compound in dry diethyl ether.
-
Bubble HCl gas through the solution until precipitation ceases.
-
Filter and wash with cold ether.
Purity : ≥95% (HPLC).
Aqueous HCl Method
Procedure :
-
Dissolve the compound in ethyl acetate.
-
Add 4M HCl in dioxane (1.1 eq).
-
Stir for 1 hour, then concentrate.
Yield : 90–95%.
Table 4: Salt Formation Comparison
| Method | Solvent | Purity (%) | Yield (%) |
|---|---|---|---|
| HCl Gas | Diethyl ether | 97 | 92 |
| Aqueous HCl | Ethyl acetate | 95 | 94 |
| HCl/MeOH | Methanol | 90 | 88 |
Optimization and Scalability Considerations
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Non-polar solvents (toluene) improve selectivity but reduce yields.
Catalytic Efficiency
Grubbs catalysts outperform Schrock variants in RCM due to better functional group tolerance.
Industrial-Scale Production
Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Table 5: Lab-Scale vs. Industrial Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 500 mL | 500 L |
| Cycle Time | 24 h | 8 h |
| Yield | 85% | 82% |
Analytical Characterization
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.2–3.8 (m, 8H, bicyclic H).
-
¹³C NMR : δ 28.4 (Boc CH₃), 80.1 (Boc C-O), 155.2 (C=O).
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₁₂H₂₁N₂O₂⁺ [M+H]⁺ : 241.1547.
-
Observed : 241.1549.
Elemental Analysis
-
C : 56.35% (calc), 56.30% (obs).
-
H : 8.24% (calc), 8.20% (obs).
Comparative Analysis with Alternative Methods
Reductive Amination
An alternative route involves reductive amination of ketones with amines, but this method struggles with stereochemical control.
Enzymatic Synthesis
Emerging biocatalytic methods offer greener alternatives but remain limited by substrate specificity.
Table 6: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Diels-Alder | 70 | Moderate | High |
| RCM | 85 | High | Moderate |
| Reductive Amination | 60 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Properties
Key Observations :
- Ring Size and Substituents: The target compound’s bicyclo[3.2.2]nonane system offers a unique spatial arrangement compared to larger ([3.3.1]nonane) or smaller ([3.2.1]octane) analogs.
- Protecting Groups : Benzyl-substituted analogs (e.g., CAS 1823229-56-6) exhibit increased lipophilicity compared to tert-butyl derivatives .
Key Observations :
- Lipophilicity : The 9-oxa analog’s LogP (1.66) suggests moderate lipophilicity, likely influencing membrane permeability .
- Safety Profile : The 9-oxa compound’s hazards (e.g., respiratory irritation) necessitate stringent handling protocols, which may apply to structurally related compounds .
Commercial Availability and Pricing
Table 3: Supplier and Pricing Data
Key Observations :
- Custom synthesis (e.g., 9-oxa analog) may involve higher costs due to specialized heteroatom incorporation .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention time consistency ensures batch reproducibility .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₂₃ClN₂O₂; [M+H]⁺ = 263.15) and detects impurities .
- X-ray crystallography : Resolves stereochemistry in enantiopure batches .
How can researchers optimize synthesis to improve scalability while maintaining high enantiomeric purity?
Q. Advanced
- Continuous flow reactors : Enhance reaction control and reduce side products via precise temperature/residence time modulation .
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts during cyclization improves enantioselectivity (>90% ee) .
- In-line monitoring : FTIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .
- Scale-up protocols : Gradual solvent evaporation during recrystallization prevents crystal agglomeration, ensuring consistent particle size .
What strategies resolve discrepancies in reported biological activities, such as MIC values across studies?
Q. Advanced
- Standardized assays : Adopt CLSI guidelines for MIC testing (e.g., broth microdilution) to minimize variability in bacterial strain preparation and inoculum size .
- Compound purity verification : Impurities >2% (e.g., residual solvents) can skew MIC results; orthogonal purity checks (HPLC, NMR) are essential .
- Biofilm vs. planktonic models : Discrepancies may arise from biofilm-specific resistance; incorporate biofilm disruption assays (e.g., crystal violet) for robust data .
- Cross-lab validation : Collaborative studies using shared batches (e.g., CAS 1214743-62-0) isolate methodological vs. compound-driven differences .
What are the primary biological targets and mechanisms of action proposed for this compound?
Q. Basic
- Neurotransmitter modulation : Binds to dopamine D₂ and serotonin 5-HT₁A receptors, reducing anxiety-like behavior in rodent models (e.g., elevated plus maze) .
- Antimicrobial activity : Disrupts bacterial membrane integrity (Gram-positive S. aureus MIC = 32 µg/mL; Gram-negative E. coli MIC = 64 µg/mL) via cationic bicyclic amine interactions .
- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2 inhibition IC₅₀ = 12 µM) .
How can in silico modeling predict the compound’s interaction with targets, and what validation methods are recommended?
Q. Advanced
- Docking studies : Use Schrödinger Glide or AutoDock Vina to model binding to dopamine receptors (PDB: 6CM4); prioritize poses with ΔG < -8 kcal/mol .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (50 ns trajectories) to assess hydrogen bonding (e.g., with Asp110 in 5-HT₁A) .
- Validation :
What safety and handling precautions are necessary for laboratory work with this compound?
Q. Basic
- Storage : Store in inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the tert-butyl ester .
- PPE : Nitrile gloves, lab coat, and safety goggles; avoid inhalation (use fume hood) due to potential respiratory irritation .
- Waste disposal : Neutralize with 10% acetic acid before aqueous disposal (prevents environmental release of bioactive amines) .
What challenges exist in correlating in vitro antimicrobial activity with in vivo efficacy, and how can experimental design address these?
Q. Advanced
- Bioavailability limitations : Poor solubility (logP = 1.8) reduces tissue penetration; use nanoformulations (e.g., liposomes) to enhance delivery .
- Metabolic stability : Hepatic clearance (t₁/₂ = 2.3 h in mice) necessitates prodrug derivatization (e.g., ester prodrugs with t₁/₂ > 8 h) .
- In vivo models : Use neutropenic murine thigh infection models to mirror human pharmacokinetics; measure bacterial load reduction (Δlog₁₀ CFU/g) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
